

Check Availability & Pricing

A Technical Guide to CKI-7: Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

CKI-7, or N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1), a ubiquitous serine/threonine kinase implicated in a myriad of cellular processes. This document provides a comprehensive overview of the discovery, development, and molecular pharmacology of CKI-7. It details its inhibitory activity, selectivity profile, and mechanism of action. Furthermore, this guide outlines key experimental protocols for its synthesis, in vitro kinase assays, and in vivo evaluation, and visually represents its interaction with critical signaling pathways.

Discovery and Development

CKI-7 was first described in a 1989 publication by Chijiwa et al. as a novel and selective inhibitor of Casein Kinase 1.[1] The researchers synthesized a series of isoquinolinesulfonamide derivatives and identified CKI-7 as a potent inhibitor of CK1. This initial study laid the groundwork for the use of CKI-7 as a valuable tool to probe the physiological functions of CK1.

Chemical Properties and Synthesis

Chemical Name: N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide Molecular Formula:

C11H12ClN3O2S Molecular Weight: 285.75 g/mol



Synthesis Protocol

The synthesis of CKI-7 involves a two-step process starting from 5-chloroisoquinoline.

Step 1: Synthesis of 5-chloroisoquinoline-8-sulfonyl chloride

- To a cooled (0-5 °C) and stirred solution of chlorosulfonic acid, slowly add 5chloroisoguinoline.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 2 hours.
- Carefully pour the reaction mixture onto crushed ice.
- The resulting precipitate, 5-chloroisoquinoline-8-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7)

- Dissolve 5-chloroisoquinoline-8-sulfonyl chloride in a suitable aprotic solvent, such as dichloromethane.
- To this solution, add a molar excess of ethylenediamine at room temperature with stirring.
- The reaction is typically allowed to proceed for 4-6 hours.
- After the reaction is complete, the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel using a methanol/dichloromethane gradient to yield pure CKI-7.

Mechanism of Action and Biological Activity

CKI-7 functions as an ATP-competitive inhibitor of Casein Kinase 1.[1] This means it binds to the ATP-binding pocket of the CK1 enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates.

Quantitative Inhibitory Activity



The inhibitory potency of CKI-7 against CK1 has been well-characterized.

Parameter	Value (µM)	Reference
IC50	6	[2]
Ki	8.5	[2]

Kinase Selectivity Profile

While CKI-7 is a potent inhibitor of CK1, it also exhibits activity against other kinases, particularly at higher concentrations. Its selectivity has been profiled against a panel of kinases.

Kinase	IC50 (μM)	Reference
Casein Kinase 1 (CK1)	6	[2]
Casein Kinase 2 (CK2)	90	[2]
Protein Kinase C (PKC)	>1000	[2]
CaM Kinase II (CaMKII)	195	[2]
cAMP-dependent Protein Kinase (PKA)	550	[2]
Serum/glucocorticoid-regulated kinase (SGK)	Inhibits	[2]
Ribosomal S6 Kinase 1 (S6K1)	Inhibits	[2]
Mitogen- and stress-activated protein kinase-1 (MSK1)	Inhibits	[2]

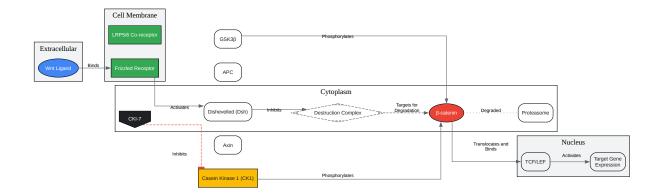
Role in Signaling Pathways

Casein Kinase 1 is a key regulator of numerous signaling pathways, and CKI-7 has been instrumental in elucidating these roles. One of the most well-studied pathways affected by CKI-7 is the Wnt signaling pathway.



Inhibition of the Wnt Signaling Pathway

CK1 is a critical component of the β -catenin destruction complex in the canonical Wnt signaling pathway. By inhibiting CK1, C**KI-7** prevents the phosphorylation of β -catenin, leading to its stabilization and accumulation. This, in turn, can modulate the expression of Wnt target genes.



Click to download full resolution via product page

CKI-7 inhibits CK1, a key component of the β -catenin destruction complex.

Experimental Protocols In Vitro Casein Kinase 1 Assay

This protocol outlines a radiometric filter-binding assay to determine the inhibitory activity of CKI-7 on CK1.

Materials:



- Recombinant human Casein Kinase 1 (CK1)
- Casein from bovine milk (dephosphorylated)
- [y-32P]ATP
- CKI-7
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Stop solution (e.g., 75 mM phosphoric acid)
- P81 phosphocellulose paper
- Scintillation counter and scintillation fluid

Procedure:

- Prepare a reaction mixture containing kinase reaction buffer, dephosphorylated casein (substrate), and the desired concentration of CKI-7 or vehicle (DMSO).
- Pre-incubate the mixture at 30°C for 10 minutes.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction at 30°C for a set time (e.g., 20 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding the stop solution.
- Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [y-32P]ATP.
- Wash once with acetone and let the paper air dry.
- Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.



 Calculate the percentage of inhibition by comparing the radioactivity in the CKI-7 treated samples to the vehicle control.

In Vivo Xenograft Tumor Model

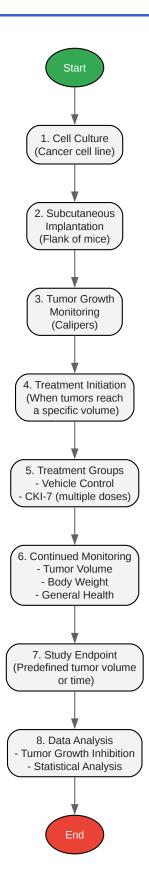
This protocol describes a general workflow for evaluating the anti-tumor efficacy of CKI-7 in a subcutaneous xenograft mouse model.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
- Cancer cell line known to be sensitive to CK1 inhibition
- CKI-7 formulated for in vivo administration (e.g., in a solution of DMSO and saline)
- · Calipers for tumor measurement
- Sterile surgical instruments for cell implantation

Workflow:





Click to download full resolution via product page

Workflow for an in vivo xenograft study to evaluate the efficacy of CKI-7.



Conclusion

CKI-7 remains a cornerstone tool for researchers investigating the multifaceted roles of Casein Kinase 1 in cellular signaling and disease. Its well-defined mechanism of action, coupled with a substantial body of literature detailing its effects, makes it an invaluable pharmacological agent. This guide provides a foundational understanding of CKI-7's history, properties, and applications, serving as a resource for its continued use in advancing our knowledge of kinase biology and its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [A Technical Guide to CKI-7: Discovery, Development, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608342#cki-7-discovery-and-development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com